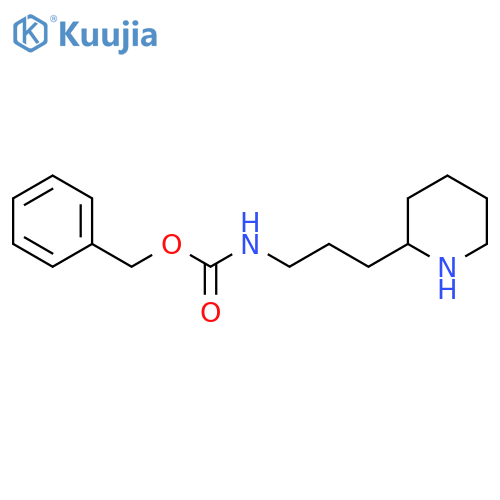

Cas no 2172159-57-6 (benzyl N-3-(piperidin-2-yl)propylcarbamate)

benzyl N-3-(piperidin-2-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-3-(piperidin-2-yl)propylcarbamate

- benzyl N-[3-(piperidin-2-yl)propyl]carbamate

- EN300-1609720

- 2172159-57-6

-

- インチ: 1S/C16H24N2O2/c19-16(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-17-15/h1-3,7-8,15,17H,4-6,9-13H2,(H,18,19)

- InChIKey: CHAYQSVELKHGSG-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NCCCC1CCCCN1)=O

計算された属性

- せいみつぶんしりょう: 276.183778013g/mol

- どういたいしつりょう: 276.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.4Ų

benzyl N-3-(piperidin-2-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1609720-5.0g |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1609720-50mg |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 50mg |

$816.0 | 2023-09-23 | ||

| Enamine | EN300-1609720-100mg |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 100mg |

$855.0 | 2023-09-23 | ||

| Enamine | EN300-1609720-250mg |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 250mg |

$893.0 | 2023-09-23 | ||

| Enamine | EN300-1609720-10000mg |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 10000mg |

$4176.0 | 2023-09-23 | ||

| Enamine | EN300-1609720-0.25g |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 0.25g |

$893.0 | 2023-06-04 | ||

| Enamine | EN300-1609720-0.05g |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 0.05g |

$816.0 | 2023-06-04 | ||

| Enamine | EN300-1609720-1.0g |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 1g |

$971.0 | 2023-06-04 | ||

| Enamine | EN300-1609720-1000mg |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 1000mg |

$971.0 | 2023-09-23 | ||

| Enamine | EN300-1609720-0.1g |

benzyl N-[3-(piperidin-2-yl)propyl]carbamate |

2172159-57-6 | 0.1g |

$855.0 | 2023-06-04 |

benzyl N-3-(piperidin-2-yl)propylcarbamate 関連文献

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

benzyl N-3-(piperidin-2-yl)propylcarbamateに関する追加情報

Comprehensive Overview of Benzyl N-3-(piperidin-2-yl)propylcarbamate (CAS No. 2172159-57-6)

Benzyl N-3-(piperidin-2-yl)propylcarbamate (CAS No. 2172159-57-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This carbamate derivative, featuring a piperidine moiety, is widely studied for its potential applications in drug discovery and medicinal chemistry. The compound's unique structure, combining a benzyl group with a piperidin-2-yl propyl chain, makes it a valuable intermediate for synthesizing bioactive molecules targeting neurological and metabolic disorders.

In recent years, the demand for piperidine-based compounds has surged due to their prevalence in FDA-approved drugs. Researchers are particularly interested in Benzyl N-3-(piperidin-2-yl)propylcarbamate for its potential role in modulating G-protein-coupled receptors (GPCRs), a hot topic in drug development. GPCRs are implicated in numerous diseases, including Parkinson's, Alzheimer's, and diabetes, making this compound a focal point for innovative therapies. Its carbamate functional group also enhances stability, a critical factor in improving drug bioavailability.

The synthesis of Benzyl N-3-(piperidin-2-yl)propylcarbamate involves multi-step organic reactions, often starting from piperidine-2-carboxylic acid or its derivatives. Advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly employed to optimize yield and purity, addressing the growing need for sustainable and efficient production methods. These innovations align with the pharmaceutical industry's shift toward green chemistry, a trending topic in scientific and environmental circles.

From a commercial perspective, CAS No. 2172159-57-6 is listed in specialized chemical catalogs as a high-purity reference standard. Its applications extend to proteomics research and enzyme inhibition studies, where it serves as a scaffold for designing novel inhibitors. The compound's lipophilic properties make it suitable for crossing the blood-brain barrier, a key consideration in central nervous system (CNS) drug development—a field experiencing rapid growth due to rising neurological disease prevalence.

Analytical characterization of Benzyl N-3-(piperidin-2-yl)propylcarbamate typically involves HPLC, NMR spectroscopy, and mass spectrometry. These techniques ensure compliance with stringent regulatory standards, a recurring concern among pharmaceutical manufacturers. Additionally, computational tools like molecular docking are used to predict its interactions with biological targets, leveraging the power of AI-driven drug discovery—a dominant trend in modern research.

In summary, Benzyl N-3-(piperidin-2-yl)propylcarbamate (CAS No. 2172159-57-6) represents a versatile and promising compound in contemporary medicinal chemistry. Its relevance to GPCR modulation, CNS therapeutics, and sustainable synthesis positions it at the intersection of cutting-edge science and industry demands. As research continues, this compound is poised to play a pivotal role in addressing unmet medical needs while adhering to evolving environmental and regulatory frameworks.

2172159-57-6 (benzyl N-3-(piperidin-2-yl)propylcarbamate) 関連製品

- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)

- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)

- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 1259-35-4(tris(pentafluorophenyl)phosphine)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 39386-78-2(Gum karaya)

- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)